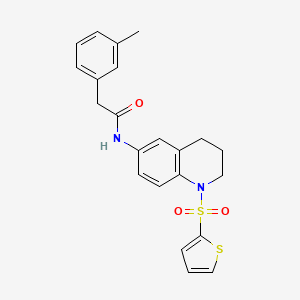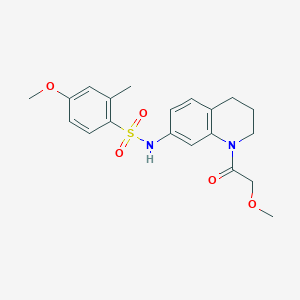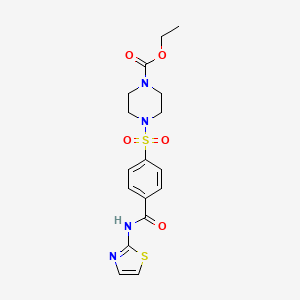![molecular formula C20H16ClFN2O4 B2882894 1-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-N-benzylcyclobutanecarboxamide CAS No. 1358495-84-7](/img/structure/B2882894.png)
1-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-N-benzylcyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
Without specific information on this compound, it’s difficult to provide a detailed analysis of its chemical reactions. The presence of several functional groups suggests that it could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Without specific information on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Inhibition of Acetylcholinesterase
Another research avenue explores the synthesis of sulfonamide derivatives for inhibiting acetylcholinesterase (AChE), an enzyme relevant in neurological disorders. Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating their anti-AChE activity. The study identified compounds with substantial activity enhancements upon substituting the benzamide with bulky moieties or introducing alkyl or phenyl groups, suggesting the pivotal role of the piperidine nitrogen atom's basic quality in activity. Compound 21 emerged as a potent inhibitor, indicating its potential as an antidementia agent Sugimoto et al., Journal of Medicinal Chemistry, 1990.
Development of Aromatic Polymers
Research by Lin et al. (1990) into the synthesis of new aromatic polymers containing 1,3,5-triazine rings and long alkyl side chains highlights the diverse applications of sulfonamide derivatives. These polymers, prepared from reactions involving 2-(N-phenyl-N-octadecylamino)-4-(N-aminophenyl-N-octadecylamino)-6-aminophenyl-1,3,5-triazines, demonstrated good solubility in nonpolar solvents and stability up to 430°C, depending on the polymer type. This study showcases the potential of sulfonamide derivatives in developing materials with specific thermal and solubility properties Lin et al., Journal of Applied Polymer Science, 1990.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[2-(5-chloro-2-methylanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O4/c1-11-3-4-12(21)7-16(11)24-19(25)10-28-18-9-17(20(26)27-2)23-15-6-5-13(22)8-14(15)18/h3-9H,10H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEISDRQYDYMBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[6-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2882812.png)
![1-(2,4-Dichlorophenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2882814.png)


![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino benzoate](/img/structure/B2882818.png)
![2-(4-chlorophenoxy)-N-[[4-(4-nitrophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2882821.png)
![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2882824.png)
![N-(4-fluorobenzyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2882825.png)
![N-(2,4-dimethylphenyl)-2-[3'-(4-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2882826.png)

![4-Ethyl-3-(2-{pyrazolo[1,5-a]pyrimidin-6-yl}ethynyl)benzoic acid](/img/structure/B2882828.png)
![2-Chloro-5-(9-methylpurin-6-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2882829.png)
